2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a dichlorobenzamido group attached to a thiophene ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in regulating gene expression, cellular differentiation, development, and metabolism.
Biochemical Pathways
Given the targets, it is likely that the compound influences pathways related to gene expression and cellular metabolism .
Result of Action
Given its targets, it is likely that the compound influences gene expression and cellular metabolism, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide can be compared with other similar compounds, such as:
2-(2,4-Dichlorobenzamido)acetic acid: Similar structure but with an acetic acid group instead of a thiophene ring.
N-(2,4-Dichlorobenzoyl)glycine: Contains a glycine moiety instead of a thiophene ring.
N-[3-(2,4-Dichlorobenzamido)phenyl]naphthalene-1-carboxamide: Contains a naphthalene ring instead of a thiophene ring.
Properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-16-11(18)9-4-5-20-13(9)17-12(19)8-3-2-7(14)6-10(8)15/h2-6H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORNWIVWLTZQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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